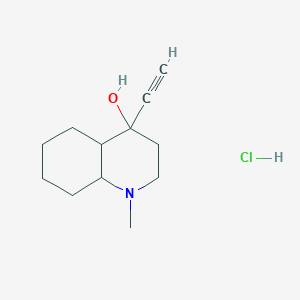![molecular formula C60H82O10 B12897786 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 848139-54-8](/img/structure/B12897786.png)
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate is a complex organic compound with the molecular formula C60H82O10. This compound is known for its unique structural properties, which include two benzoyl groups linked by an adipate ester. It is primarily used in various industrial applications due to its stability and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate typically involves the esterification of 4-(tetradecyloxy)benzoic acid with adipic acid. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate is scaled up using large reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzoyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as low dielectric constants and high-temperature resistance
Wirkmechanismus
The mechanism of action of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through its ester and benzoyl groups. These interactions can lead to various biochemical and physicochemical effects, depending on the specific application. The compound’s ability to form stable complexes with other molecules makes it valuable in various fields of research and industry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Hexanedioic acid, bis[4-[[4-(tetradecyloxy)benzoyl]oxy]phenyl] ester
Uniqueness
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate stands out due to its unique combination of long alkyl chains and ester linkages, which impart specific physical and chemical properties. These properties make it suitable for applications requiring high stability, low dielectric constants, and resistance to high temperatures .
Eigenschaften
CAS-Nummer |
848139-54-8 |
|---|---|
Molekularformel |
C60H82O10 |
Molekulargewicht |
963.3 g/mol |
IUPAC-Name |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C60H82O10/c1-3-5-7-9-11-13-15-17-19-21-23-27-47-65-51-35-31-49(32-36-51)59(63)69-55-43-39-53(40-44-55)67-57(61)29-25-26-30-58(62)68-54-41-45-56(46-42-54)70-60(64)50-33-37-52(38-34-50)66-48-28-24-22-20-18-16-14-12-10-8-6-4-2/h31-46H,3-30,47-48H2,1-2H3 |
InChI-Schlüssel |
SPXJPBAEFTWJKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


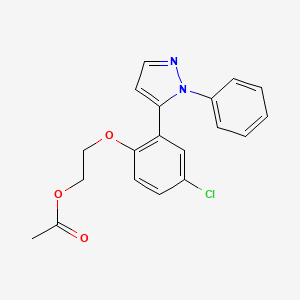
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)

![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)
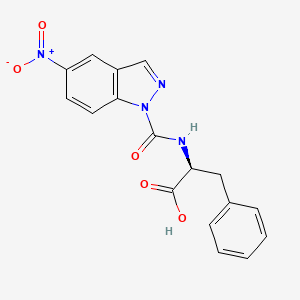
![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)
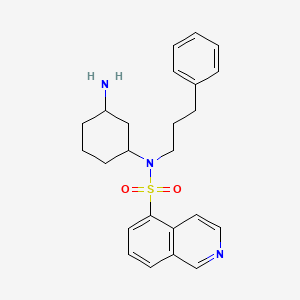
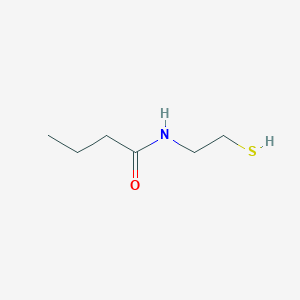

![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
